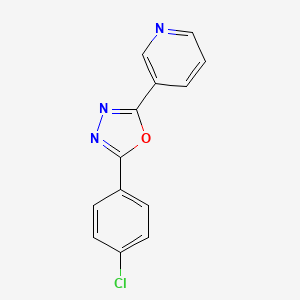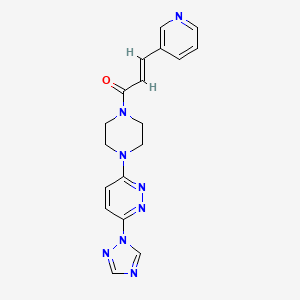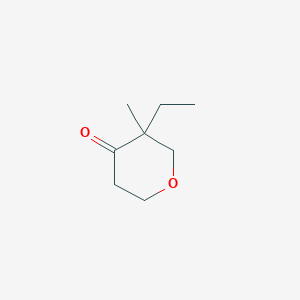
3-Hydroxy-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family This compound is characterized by a quinoline core structure with a hydroxyl group at the 3-position and a carbonyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one involves a heterogeneous catalytic cascade reaction over a supported platinum catalyst . This method allows for the preparation of optically enriched forms of the compound, which are valuable in various research applications.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the use of catalytic processes and advanced synthesis techniques is likely to be employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-3,4-dihydroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The compound can undergo substitution reactions at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of quinolinone derivatives, while reduction can yield dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-3,4-dihydroquinolin-2(1H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-3,4-dihydroquinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyquinolin-2(1H)-one: Lacks the dihydro component, which may affect its reactivity and biological activity.
3,4-Dihydroquinolin-2(1H)-one: Lacks the hydroxyl group, which can influence its chemical properties and applications.
Uniqueness
3-Hydroxy-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of both the hydroxyl and carbonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Propiedades
IUPAC Name |
3-hydroxy-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8-5-6-3-1-2-4-7(6)10-9(8)12/h1-4,8,11H,5H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWZRNGGWFFQDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What makes 3-hydroxy-3,4-dihydroquinolin-2(1H)-one interesting for medicinal chemistry?
A: this compound derivatives have shown promise as TRPV1 antagonists. [] TRPV1 is a receptor involved in pain signaling, making its antagonists attractive targets for developing new analgesic drugs. []
Q2: How can this compound be synthesized enantioselectively?
A: Research has demonstrated an innovative heterogeneous catalytic asymmetric cascade reaction for synthesizing optically enriched 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] This approach utilizes 2-nitrophenylpyruvates as starting materials and employs a cinchona alkaloid-modified platinum catalyst. [, , ] The reaction proceeds through enantioselective hydrogenation of the activated keto group, followed by nitro group reduction and spontaneous cyclization. [, , ]
Q3: How does the structure of this compound derivatives relate to their activity as TRPV1 antagonists?
A: Computational modeling studies employing molecular docking, interaction fingerprints, and quantitative structure-activity relationship (QSAR) analyses have revealed key structural features influencing the antagonistic activity of this compound derivatives against TRPV1. [] These features include specific interactions with crucial residues within the TRPV1 binding site, like Y511, S512, T550, R557, and E570, and the occupancy of the vanilloid pocket by specific substituents on the this compound scaffold. []
Q4: What are the advantages of using a heterogeneous catalyst in the synthesis of this compound?
A: The heterogeneous nature of the platinum catalyst modified with cinchona alkaloids offers several advantages for synthesizing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones. [, , ] These include easy catalyst separation and potential for recycling, contributing to a more sustainable process. [, , ] Additionally, the reaction proceeds through a cascade mechanism on the catalyst surface, streamlining the synthesis and minimizing purification steps. []
Q5: Are there any challenges associated with the described synthetic approach?
A: While effective, the heterogeneous catalytic cascade reaction for producing 3-hydroxy-3,4-dihydroquinolin-2(1H)-ones presents some challenges. [, ] Substituents on the aromatic ring significantly influence both the yield and enantioselectivity of the reaction. [, ] Additionally, achieving high selectivities and enantioselectivities in continuous-flow systems has proven difficult due to the intricate interplay between the enantioselective hydrogenation and nitro group reduction steps. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Phenoxyethyl)piperidin-4-yl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2741767.png)






![[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2741776.png)


![(Z)-4-acetyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2741780.png)
![(R)-2-[4-(Trifluoromethyl)phenyl]-1-propanol](/img/structure/B2741782.png)

